4-(4-Bromobutoxy)-2-chloro-1-fluorobenzene
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Overview
Description
4-(4-Bromobutoxy)-2-chloro-1-fluorobenzene is an organic compound with the molecular formula C10H12BrClFO It is a derivative of benzene, substituted with bromobutoxy, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutoxy)-2-chloro-1-fluorobenzene typically involves the reaction of 4-bromobutanol with 2-chloro-1-fluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, phase transfer catalysts may be employed to facilitate the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobutoxy)-2-chloro-1-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-(4-Bromobutoxy)-2-chloro-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Bromobutoxy)-2-chloro-1-fluorobenzene exerts its effects depends on the specific application and context. In general, the compound can interact with various molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in the activity or function of the target molecules, resulting in the observed effects. The exact pathways involved may vary and require further investigation to fully elucidate.
Comparison with Similar Compounds
4-(4-Bromobutoxy)-2-chloro-1-fluorobenzene can be compared with other similar compounds such as:
4-(4-Bromobutoxy)benzene: Lacks the chloro and fluoro substituents, resulting in different chemical properties and reactivity.
2-Chloro-1-fluorobenzene: Lacks the bromobutoxy group, leading to different applications and uses.
4-Bromobutyl phenyl ether:
Properties
Molecular Formula |
C10H11BrClFO |
---|---|
Molecular Weight |
281.55 g/mol |
IUPAC Name |
4-(4-bromobutoxy)-2-chloro-1-fluorobenzene |
InChI |
InChI=1S/C10H11BrClFO/c11-5-1-2-6-14-8-3-4-10(13)9(12)7-8/h3-4,7H,1-2,5-6H2 |
InChI Key |
OQWMGRNPVPKJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCBr)Cl)F |
Origin of Product |
United States |
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